molecular formula C14H13N5O3 B11079924 5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

Cat. No.: B11079924
M. Wt: 299.28 g/mol
InChI Key: VTFWHGQFQLGQJX-UHFFFAOYSA-N
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Description

5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOHYDRAZIDE is a complex organic compound with the molecular formula C15H13N3O4. It is known for its diverse applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique structure, which includes a cyano group, a methoxyphenyl group, and a pyridazine ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with cyanoacetic acid to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts, depending on the specific reaction type. The major products formed from these reactions vary based on the reaction conditions and the reagents used .

Scientific Research Applications

5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOHYDRAZIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxopyridazine-3-carbohydrazide

InChI

InChI=1S/C14H13N5O3/c1-8-11(7-15)14(21)19(18-12(8)13(20)17-16)9-3-5-10(22-2)6-4-9/h3-6H,16H2,1-2H3,(H,17,20)

InChI Key

VTFWHGQFQLGQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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